N-Isobutylisononylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

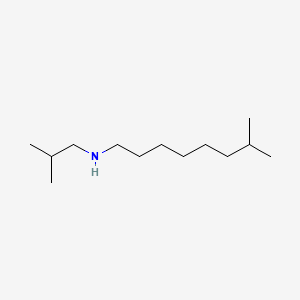

N-Isobutylisononylamine is an organic compound with the molecular formula C13H29N. It is a secondary amine, characterized by the presence of an isobutyl group and an isononyl group attached to the nitrogen atom. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Isobutylisononylamine can be synthesized through the reaction of isononylamine with isobutyl bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, this compound is produced using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions

N-Isobutylisononylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides or amides.

Reduction: It can be reduced to form primary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the isobutyl or isononyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of oxides or amides.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amines with different functional groups.

Scientific Research Applications

Medicinal Chemistry

N-Isobutylisononylamine serves as a critical intermediate in the synthesis of pharmaceuticals. Its derivatives have been investigated for their potential as inhibitors in various biological pathways.

- Retroviral Protease Inhibitors : this compound derivatives are utilized as intermediates in the synthesis of protease inhibitors for retroviral infections. For example, compounds derived from this amine have shown efficacy against HIV by inhibiting the viral protease, which is essential for viral replication .

- Antitumor Agents : Research has indicated that certain derivatives of this compound may exhibit antitumor properties. These compounds can act as alkylating agents, disrupting cancer cell proliferation mechanisms .

Agricultural Applications

In agriculture, this compound and its derivatives are being explored for their roles as agrochemicals.

- Acaricides : Isobutylaniline, a derivative of this compound, is known to be an intermediate in the production of acaricides used in pest control. These compounds are effective against various agricultural pests, enhancing crop protection strategies .

- Plant Defense Mechanisms : Recent studies have indicated that isopentylamine, closely related to this compound, functions as a plant defense metabolite. It is induced by herbivore attacks and has been shown to deter insect feeding, suggesting potential applications in developing pest-resistant crops .

Organic Synthesis

This compound is also significant in organic synthesis due to its reactivity and ability to form various derivatives.

- Synthesis of Nitroso Compounds : The compound has been employed in the nitrosation reactions to produce N-nitrosoamines, which are valuable intermediates in organic synthesis. These reactions can be performed under mild conditions, yielding high purity products efficiently .

- Functional Group Transformations : The versatility of this compound allows it to participate in diverse chemical reactions such as amination and alkylation, making it a useful building block in synthetic organic chemistry .

Case Study 1: Synthesis of Retroviral Protease Inhibitors

A study focused on synthesizing a new class of protease inhibitors using this compound as a precursor. The results demonstrated improved efficacy against HIV protease compared to existing drugs, highlighting the compound's potential in antiviral therapies.

Case Study 2: Development of Acaricides

Research conducted on the synthesis of isobutylaniline derivatives revealed their effectiveness as acaricides. Field trials showed a significant reduction in pest populations when these compounds were applied, confirming their utility in agricultural pest management.

Mechanism of Action

The mechanism of action of N-Isobutylisononylamine involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular membranes, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Similar Compounds

- N-Isobutylisodecylamine

- N-Isobutylisoheptylamine

- N-Isobutylisohexylamine

Uniqueness

N-Isobutylisononylamine is unique due to its specific combination of isobutyl and isononyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specialized applications where specific chemical characteristics are required .

Biological Activity

N-Isobutylisononylamine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and herbicidal applications. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by its isobutyl and isononyl groups, which contribute to its biological activity. The structure can be represented as follows:

This compound's unique configuration allows it to interact with various biological targets, enhancing its efficacy in different applications.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against a range of pathogens. The Minimum Inhibitory Concentration (MIC) values are crucial for evaluating its effectiveness.

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (µM) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 458.15 | Disruption of cell membrane integrity |

| Pseudomonas aeruginosa | 550.96 | Interaction with nucleic acids and protein synthesis |

| Candida spp. | 626.62 | Ergosterol binding disrupting fungal membrane |

The mechanism of action primarily involves the disruption of cell membranes and interference with essential cellular processes such as protein synthesis and nucleic acid function .

Case Studies

Case studies have illustrated the practical applications of this compound in real-world scenarios. One notable study focused on its use in agricultural settings to combat herbicide-resistant weeds.

Case Study: Herbicidal Efficacy

In a field trial, this compound was applied to control barnyard grass (Echinochloa crus-galli). The results indicated a significant reduction in weed biomass compared to untreated controls. The compound's herbicidal activity was attributed to its ability to inhibit photosynthesis under light-dependent conditions.

- Application Rate : 50 mg/L

- Reduction in Biomass : 75% compared to control

- Observation Period : 30 days post-application

This case highlights the potential of this compound as an effective herbicide, especially in managing resistant weed populations .

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The compound interacts with lipid bilayers, leading to increased permeability and eventual cell lysis.

- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in metabolic pathways, thereby affecting growth and reproduction in target organisms.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that it induces oxidative stress, further contributing to its antimicrobial effects .

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

- Enhanced Efficacy with Substituents : Variations in the alkyl chain length and branching significantly impact antimicrobial potency. For instance, isopropyl derivatives showed enhanced IL-6 secretion in adipocytes, indicating potential metabolic benefits .

- Synergistic Effects : When combined with other antimicrobial agents, this compound exhibited synergistic effects, reducing MIC values and enhancing overall efficacy against resistant strains .

- Phytotoxicity Studies : Its application as a herbicide has shown promise not only in laboratory settings but also under field conditions, demonstrating its potential for sustainable agricultural practices .

Properties

CAS No. |

93963-88-3 |

|---|---|

Molecular Formula |

C13H29N |

Molecular Weight |

199.38 g/mol |

IUPAC Name |

7-methyl-N-(2-methylpropyl)octan-1-amine |

InChI |

InChI=1S/C13H29N/c1-12(2)9-7-5-6-8-10-14-11-13(3)4/h12-14H,5-11H2,1-4H3 |

InChI Key |

BINARWUWDSEQSK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCNCC(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.